molecular formula C13H18N4S B10871307 N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10871307
M. Wt: 262.38 g/mol
InChI Key: DTFRLIZOQPCRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C13H18N4S and a molecular weight of 262.37 g/mol . This compound is characterized by the presence of a cyclopropyl group, a pyridinyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of cyclopropylamine with 4-(pyridin-2-yl)piperazine-1-carbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carboxamide, while reduction may produce N-cyclopropyl-4-(pyridin-2-yl)piperazine .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide stands out due to its unique combination of a cyclopropyl group, a pyridinyl group, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C13H18N4S/c18-13(15-11-4-5-11)17-9-7-16(8-10-17)12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-10H2,(H,15,18)

InChI Key

DTFRLIZOQPCRPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.